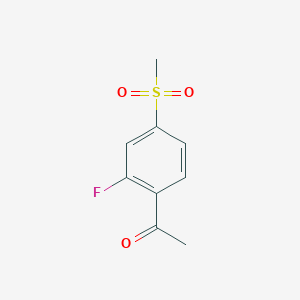

2'-Fluoro-4'-(methylsulfonyl)acetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’-Fluoro-4’-(methylsulfonyl)acetophenone is an organic compound with the molecular formula C9H9FO3S and a molecular weight of 216.23 g/mol . This compound is characterized by the presence of a fluoro group at the 2’ position and a methylsulfonyl group at the 4’ position on the acetophenone backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2’-Fluoro-4’-(methylsulfonyl)acetophenone involves several steps. One method includes the sequential addition of magnesium chips, ethyl alcohol, and carbon tetrachloride solution into a reaction vessel. The reaction is initiated, and methyl tertiary butyl ether is added to the solution. Diethyl malonate and methyl tertiary butyl ether are mixed and added dropwise to the stirred solution. The solution is refluxed until the magnesium chips disappear. Fluorobenzoyl chloride and methyl tertiary butyl ether are then added to the reaction solution, followed by heating and refluxing. Sulfuric acid is added under cooling conditions, and the organic layers are separated, extracted, and concentrated to obtain the final product .

Chemical Reactions Analysis

2’-Fluoro-4’-(methylsulfonyl)acetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 2'-Fluoro-4'-(methylsulfonyl)acetophenone is its role as an intermediate in the synthesis of various bioactive molecules. For example, it has been utilized in the synthesis of:

- 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone : This compound exhibits potent apoptosis-inducing properties, making it a candidate for cancer therapy .

- DL-threo-2-dichloroacetamido-1-(4-methylsulfonylphenyl)-1,3-propanediol : This derivative has shown potential in developing new antibacterial agents .

Pharmacological Research

Research has highlighted the pharmacological properties of chalcone derivatives, including those derived from this compound. These compounds have been investigated for their anti-inflammatory and anti-cancer activities:

- Anti-inflammatory Activity : Derivatives synthesized from this compound have demonstrated promising anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .

Case Study: Anti-Cancer Activity

A study explored the effects of chalcone derivatives on various cancer cell lines, including murine blood carcinoma (L1210) and human HeLa cells. The results indicated that specific derivatives exhibited significant cytotoxic effects, suggesting their potential as anti-cancer agents .

Diabetes Management

Chalcone derivatives have also been studied for their hypoglycemic effects, making them relevant in diabetes management:

- In Vivo Studies : Research involving streptozotocin-induced diabetic rats showed that certain derivatives reduced blood glucose levels significantly, comparable to established antidiabetic drugs like metformin. For instance, one study reported a hypoglycemic effect with doses ranging from 200 to 300 mg/kg/day .

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor:

- α-Glucosidase and α-Amylase Inhibition : Several studies have tested derivatives for their ability to inhibit these enzymes, which are crucial in carbohydrate metabolism. Results indicated that some compounds exhibited strong inhibitory activity, suggesting their potential use in managing postprandial hyperglycemia .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound and its derivatives is vital for optimizing their pharmacological properties. Research has focused on modifying substituents to enhance efficacy and reduce toxicity.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’-(methylsulfonyl)acetophenone involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The methylsulfonyl group increases the compound’s solubility and stability. These interactions can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways .

Comparison with Similar Compounds

2’-Fluoro-4’-(methylsulfonyl)acetophenone can be compared with similar compounds such as:

2-(Methylsulfonyl)acetophenone: Lacks the fluoro group, resulting in different chemical reactivity and biological activity.

4’-(Methylsulfonyl)acetophenone: Similar structure but without the fluoro group, leading to variations in its applications and properties.

2’-Fluoroacetophenone: Lacks the methylsulfonyl group, affecting its solubility and stability.

These comparisons highlight the unique properties of 2’-Fluoro-4’-(methylsulfonyl)acetophenone, making it valuable for specific applications in research and industry.

Biological Activity

2'-Fluoro-4'-(methylsulfonyl)acetophenone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C9H10FNO3S

- Molecular Weight : 223.24 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

-

Anticancer Activity :

- Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

- For instance, a study reported that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM .

- Anti-inflammatory Properties :

- Antimicrobial Activity :

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : This compound acts as a potent inhibitor of certain enzymes involved in cancer metabolism and inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to decreased synthesis of inflammatory mediators .

- Cell Cycle Modulation : By affecting various cell cycle checkpoints, the compound can induce apoptosis in malignant cells. It has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Studies and Research Findings

A selection of studies highlights the effectiveness of this compound:

| Study | Objective | Findings |

|---|---|---|

| Attarde et al., 2021 | Anticancer activity | Significant reduction in viability of MCF-7 cells at IC50 ~25 µM |

| Jayanthi et al., 2019 | Anti-inflammatory effects | Reduced TNF-alpha and IL-6 production in macrophages |

| Ribnicky et al., 2020 | Antimicrobial properties | MIC against S. aureus ~15 µg/mL |

Properties

Molecular Formula |

C9H9FO3S |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

1-(2-fluoro-4-methylsulfonylphenyl)ethanone |

InChI |

InChI=1S/C9H9FO3S/c1-6(11)8-4-3-7(5-9(8)10)14(2,12)13/h3-5H,1-2H3 |

InChI Key |

JTDJURJSECMOON-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.